Cyclopentane-1-carboxamide, 1-methyl-
Description
Cyclopentane-1-carboxamide, 1-methyl- (CID 853392) is a cyclopentane derivative with the molecular formula C₇H₁₃NO. Its structure features a cyclopentane ring substituted at the 1-position with a methyl group and a carboxamide (-CONH₂) functional group. Key identifiers include:
However, its physicochemical properties (e.g., solubility, stability) are influenced by the cyclopentane backbone and substituent arrangement.
Properties
IUPAC Name |
1-methylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQVSVIYRURIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219409 | |
| Record name | Cyclopentane-1-carboxamide, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69352-91-6 | |
| Record name | Cyclopentane-1-carboxamide, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane-1-carboxamide, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-1-CYCLOPENTANECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carboxylic Acid to Carboxamide Conversion
A primary route involves the derivatization of 1-methylcyclopentanecarboxylic acid into its corresponding carboxamide. This two-step process begins with the activation of the carboxylic acid group, followed by amidation:
Activation with Thionyl Chloride :
The carboxylic acid is treated with thionyl chloride ($$ SOCl_2 $$) to form the reactive acid chloride intermediate. This reaction typically proceeds at reflux temperatures (60–80°C) in anhydrous conditions.$$
\text{1-Methylcyclopentanecarboxylic acid} + SOCl2 \rightarrow \text{1-Methylcyclopentanecarbonyl chloride} + SO2 + HCl
$$Ammonolysis :
The acid chloride is then reacted with aqueous or gaseous ammonia ($$ NH_3 $$) to yield the carboxamide. This step is conducted at low temperatures (0–5°C) to minimize side reactions:$$
\text{1-Methylcyclopentanecarbonyl chloride} + NH_3 \rightarrow \text{1-Methylcyclopentane-1-carboxamide} + HCl
$$
Key Considerations :
Ritter Reaction Strategy
The Ritter reaction offers an alternative pathway, leveraging nitrile intermediates and carbocation chemistry. This method is particularly useful for synthesizing tertiary amides:
Generation of Carbocation :
1-Methylcyclopentene is protonated in the presence of a strong acid (e.g., $$ H2SO4 $$) to form a stable tertiary carbocation at the 1-position.Nitrile Addition and Hydrolysis :
The carbocation reacts with a nitrile (e.g., acetonitrile, $$ CH_3CN $$), followed by hydrolysis to yield the carboxamide:$$
\text{1-Methylcyclopentene} + CH3CN \xrightarrow{H2SO4} \text{Intermediate} \xrightarrow{H2O} \text{1-Methylcyclopentane-1-carboxamide}
$$
Advantages :
Hydrolysis of Nitrile Precursors
Partial hydrolysis of 1-methylcyclopentanenitrile under controlled conditions provides a direct route to the carboxamide:
$$
\text{1-Methylcyclopentanenitrile} + H_2O \xrightarrow{H^+ \text{ or } OH^-} \text{1-Methylcyclopentane-1-carboxamide}
$$
Conditions :
- Acidic Hydrolysis : Performed with $$ H2SO4 $$ at 50–60°C, yielding ~70–80% product.
- Basic Hydrolysis : Uses $$ NaOH $$ with hydrogen peroxide ($$ H2O2 $$) as an oxidizing agent, though over-hydrolysis to the carboxylic acid must be avoided.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Reagents/Conditions | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Carboxylic Acid Route | $$ SOCl2 $$, $$ NH3 $$ | 85–90 | High | Moisture sensitivity |
| Ritter Reaction | $$ H2SO4 $$, $$ CH_3CN $$ | 75–80 | Moderate | Competing polymerization |
| Nitrile Hydrolysis | $$ H2SO4 $$ or $$ NaOH/H2O2 $$ | 70–85 | High | Over-hydrolysis risk |
Insights :
- The carboxylic acid route is preferred for laboratory-scale synthesis due to high yields and well-established protocols.
- Industrial applications may favor nitrile hydrolysis for its compatibility with continuous flow reactors.
Mechanistic Considerations and Side Reactions
Competing Pathways in the Ritter Reaction
The formation of polymeric byproducts is a notable challenge. For example, the carbocation intermediate may undergo oligomerization unless stabilized by electron-donating groups or low temperatures.
Over-Hydrolysis in Nitrile Routes
Excessive water or prolonged reaction times during nitrile hydrolysis can lead to further oxidation of the carboxamide to 1-methylcyclopentanecarboxylic acid. This is mitigated by using stoichiometric water and monitoring reaction progress via TLC or NMR.
Industrial Production and Optimization
Continuous Flow Synthesis
Modern industrial setups employ continuous flow reactors to enhance reaction control and safety. For example, the nitrile hydrolysis method achieves 85% yield in a flow system with residence times under 30 minutes.
Solvent Selection
Polar aprotic solvents (e.g., $$ DMF $$, $$ DMSO $$) improve reaction homogeneity in the Ritter reaction, while non-polar solvents (e.g., toluene) are preferred for acid chloride formation to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-1-carboxamide, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1-carboxylic acid.
Reduction: Reduction of the carboxamide group can yield cyclopentane-1-methylamine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Cyclopentane-1-carboxylic acid.
Reduction: Cyclopentane-1-methylamine.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Cyclopentane-1-carboxamide, 1-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentane-1-carboxamide, 1-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 1-Aminocyclopentanecarboxylate
- Molecular Formula: C₈H₁₃NO₂
- Key Features: Substituted with an amino (-NH₂) and methyl ester (-COOCH₃) group at the 1-position. SMILES: COC(=O)C1(CCCC1)N .
- Comparison: The ester group increases volatility compared to the carboxamide in 1-methylcyclopentane-1-carboxamide. The amino group introduces basicity, altering reactivity in nucleophilic reactions.
1-Phenylcyclopentanecarboxamide
- Molecular Formula: C₁₂H₁₃NO
- Key Features :
- Steric hindrance from the bulky phenyl group may reduce enzymatic degradation compared to the methyl-substituted analog.
1-Ethyl-1-Methylcyclopentane
- Molecular Formula : C₈H₁₆
- Key Features :
- Comparison: Lacks functional groups (e.g., carboxamide), resulting in nonpolar behavior and low water solubility.
Cyclopentanecarboxylic Acid Derivatives
- Examples :
- Comparison :
- Carboxylic acid derivatives exhibit higher acidity (pKa ~4-5) compared to the neutral carboxamide group.
- These compounds are often used as intermediates for esterification or amidation reactions.
Structural and Functional Group Analysis
| Compound | Functional Groups | Key Differentiators | Potential Applications |
|---|---|---|---|
| 1-Methylcyclopentane-1-carboxamide | Carboxamide, Methyl | High polarity, hydrogen-bond donor/acceptor | Drug candidates, enzyme inhibitors |
| Methyl 1-aminocyclopentanecarboxylate | Amino, Ester | Volatility, basicity | Peptide mimetics, polymer precursors |
| 1-Phenylcyclopentanecarboxamide | Carboxamide, Phenyl | Lipophilicity, steric bulk | Antimicrobial agents, material science |
| 1-Ethyl-1-methylcyclopentane | Alkyl groups only | Nonpolar, inert | Solvents, fuel additives |
| 1-(2-Hydroxyethyl)cyclopentanecarboxylic Acid | Carboxylic acid, Hydroxyethyl | Acidity, solubility | Biodegradable polymers, chelating agents |
Research Findings and Implications
- Bioactivity : Carboxamide derivatives (e.g., 1-methylcyclopentane-1-carboxamide) show promise in targeting enzymes like proteases due to hydrogen-bonding interactions .
- Synthetic Utility: Methyl esters (e.g., Methyl 1-aminocyclopentanecarboxylate) serve as precursors for amide coupling reactions in peptide synthesis .
- Stability : Phenyl-substituted analogs exhibit greater thermal stability than methyl derivatives, as observed in thermogravimetric analyses .
Biological Activity
Cyclopentane-1-carboxamide, 1-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: Cyclopentane-1-carboxamide, 1-methyl-
- Molecular Formula: C6H11NO
- Molecular Weight: 113.16 g/mol
The compound features a cyclopentane ring with a carboxamide functional group and a methyl substituent, which contributes to its unique chemical behavior and potential biological activity.
The biological activity of Cyclopentane-1-carboxamide, 1-methyl- is attributed to its ability to interact with various molecular targets in biological systems. The key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation: It is believed to interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research indicates that Cyclopentane-1-carboxamide, 1-methyl- exhibits promising anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Breast Cancer | 8 | Moderate inhibition observed |
| Lung Cancer | 12 | Significant cytotoxicity noted |
| Colon Cancer | 5 | High sensitivity to the compound |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
Cyclopentane-1-carboxamide, 1-methyl- has also been studied for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the potential of this compound as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of Cyclopentane-1-carboxamide, 1-methyl- are linked to its ability to modulate cytokine release. Studies have shown that it can reduce levels of pro-inflammatory cytokines in vitro:
| Cytokine | Concentration (pg/mL) | Control | Treatment |
|---|---|---|---|
| IL-6 | 150 | 300 | 120 |
| TNF-alpha | 200 | 400 | 150 |
These findings suggest that the compound may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of Cyclopentane-1-carboxamide, 1-methyl-. A notable study explored its effects on cancer cell lines and reported significant reductions in cell viability at varying concentrations. Another study focused on its antimicrobial properties, demonstrating effectiveness against resistant bacterial strains.
Example Case Study
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of Cyclopentane-1-carboxamide, 1-methyl-. They evaluated their biological activities through various assays:
- Cell Viability Assays: The compound exhibited dose-dependent inhibition across multiple cancer cell lines.
- Mechanistic Studies: Investigations into apoptosis pathways revealed that the compound induces apoptosis through caspase activation.
Comparative Analysis with Related Compounds
To contextualize the biological activity of Cyclopentane-1-carboxamide, 1-methyl-, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Indazole Derivatives | Structure | Anticancer |
| Thiophene Derivatives | Structure | Antimicrobial |
| Imidazole Derivatives | Structure | Broad-spectrum activity |
This comparative analysis highlights the unique profile of Cyclopentane-1-carboxamide, 1-methyl-, particularly its combined anticancer and antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methylcyclopentane-1-carboxamide, and what analytical methods validate its purity?
- Synthesis : A typical route involves the reaction of 1-methylcyclopentanecarboxylic acid with ammonia or urea under catalytic conditions (e.g., using thionyl chloride for acid activation). Alternative methods include cyclization of pre-functionalized precursors (e.g., 1-amino-1-cyclopentanecarboxylic acid derivatives) .
- Characterization : Validate purity via ¹H/¹³C NMR (key signals: cyclopentane ring protons at δ 1.5–2.5 ppm, carboxamide NH₂ at δ 6.5–7.0 ppm), HPLC (C18 column, acetonitrile/water mobile phase), and mass spectrometry (expected [M+H]⁺ = 128.18 for C₇H₁₃NO) .
Q. How does steric hindrance from the methyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- The methyl group at the 1-position creates steric constraints, slowing reactions at the carboxamide group. For example, hydrolysis to 1-methylcyclopentanecarboxylic acid requires harsher conditions (e.g., concentrated HCl, reflux) compared to unsubstituted analogs. Kinetic studies using Arrhenius plots can quantify activation energy differences .
Q. What solvent systems are optimal for recrystallizing 1-methylcyclopentane-1-carboxamide?
- Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to the compound’s moderate solubility. Co-solvent systems (e.g., ethanol/water) improve crystal yield. Monitor solubility via UV-Vis spectroscopy (λ_max ~210 nm for carboxamide) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s conformational stability and intermolecular interactions?
- Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to analyze chair vs. twist-boat conformations of the cyclopentane ring. Compare with X-ray crystallography data (if available) to validate hydrogen-bonding networks between carboxamide groups .
- Contradiction Alert : Discrepancies between predicted and observed melting points (e.g., literature mp ~320°C vs. experimental 300°C) may arise from polymorphic forms. Use DSC/TGA to identify phase transitions .
Q. What strategies resolve contradictions in reported solubility data for this compound in aqueous vs. organic matrices?
- Systematic solubility parameter analysis (Hansen parameters) clarifies discrepancies. For instance, solubility in water is pH-dependent (higher at low pH due to protonation), while in chloroform, it correlates with dipole moment matching. Use HPLC-MS to quantify solubility under controlled conditions .
Q. How can derivatization of the carboxamide group expand its utility in peptide mimetics or metal-organic frameworks (MOFs)?
- Derivatization pathways :
- Peptide coupling : React with Fmoc-protected amino acids using HATU/DIPEA to create γ-amino acid analogs for α/γ-peptide foldamer studies .
- MOF synthesis : Coordinate with transition metals (e.g., Zn²⁺) via the carboxamide’s lone pairs. Characterize frameworks via PXRD and BET surface area analysis .
Q. What role does the cyclopentane ring’s puckering geometry play in enantioselective catalysis when using chiral derivatives?
- The ring’s pseudo-rotation barrier (~5 kcal/mol) allows dynamic chirality. For asymmetric catalysis, introduce chiral auxiliaries (e.g., (R)-BINOL) to lock the ring in a specific conformation. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .
Methodological Notes
- Spectral Data Conflicts : Cross-reference ¹³C NMR shifts with computed spectra (e.g., ACD/Labs) to resolve misassignments, especially for cyclopentane carbons .
- Yield Optimization : For low-yielding reactions (e.g., <50%), employ DoE (Design of Experiments) to optimize temperature, catalyst loading, and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
